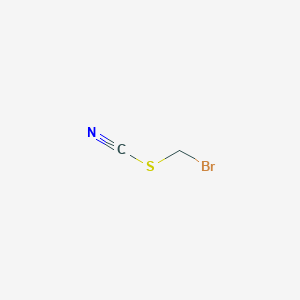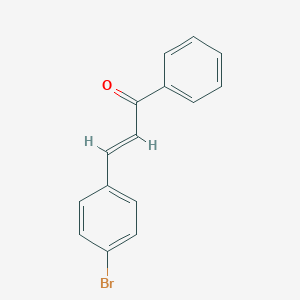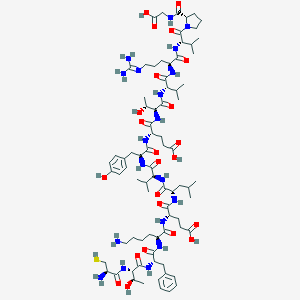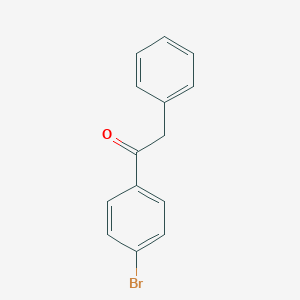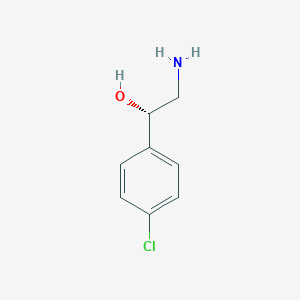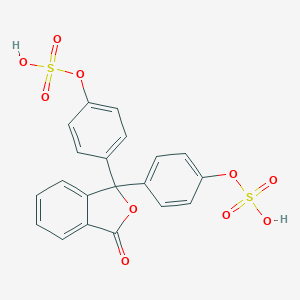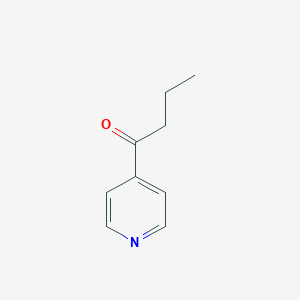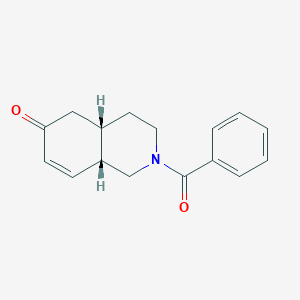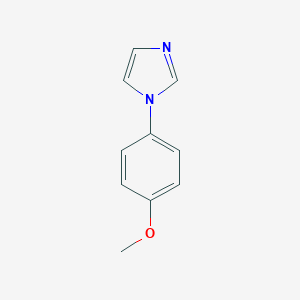
1-(4-Methoxyphenyl)-1H-imidazole
Overview
Description
“1-(4-Methoxyphenyl)-1H-imidazole” is a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a 4-methoxyphenyl group .
Synthesis Analysis
While specific synthesis methods for “1-(4-Methoxyphenyl)-1H-imidazole” were not found, related compounds have been synthesized through various methods. For instance, enantiopure (S)-1-(4-methoxyphenyl) ethanol was synthesized from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst .
Scientific Research Applications
Synthesis of Heterocycles
1-(4-Methoxyphenyl)-1H-imidazole is used in the synthesis of heterocycles . Heterocycles containing nitrogen are versatile in synthetic chemistry and have a wide range of prospective medicinal applications . Heterocycles containing the 1,2,3-triazole moiety are known to display significant biological activities .
Production of 1-(4-Methoxyphenyl)-5-Methyl-N’-(2-Oxoindolin-3-Ylidene)-1H-1,2,3-Triazole-4-Carbohydrazide
A reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions gave 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide in 88% yield .
Study of Steady-State and Nanosecond, Laser-Flash Photolysis
1-(4-Methoxyphenyl)-1H-imidazole is used to study the steady-state and nanosecond, laser-flash photolysis .
Production of 4-(1-Chloro-Ethyl)-Anisole
It is used to produce 4-(1-chloro-ethyl)-anisole .
Synthesis of Photo Luminescent 1,2-Dihydrophosphinines
4-Ethynylanisole, a derivative of 1-(4-Methoxyphenyl)-1H-imidazole, was used in the synthesis of photo luminescent 1,2-dihydrophosphinines via a [4 + 2] cycloaddition .
Three-Component Synthesis of Trisubstituted 1,2,4-Triazoles
Along with an arylboronic acid and sodium azide, 4-Ethynylanisole is used in a copper-catalyzed, three-component synthesis of trisubstituted 1,2,4-triazoles .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-methoxyphenyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-4-2-9(3-5-10)12-7-6-11-8-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLOIFUGGCCEQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70275788 | |
| Record name | 1-(4-Methoxyphenyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816511 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Methoxyphenyl)-1H-imidazole | |
CAS RN |
10040-95-6 | |
| Record name | 1-(4-Methoxyphenyl)-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10040-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methoxyphenyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Methoxyphenyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the structural characteristics of 1-(4-Methoxyphenyl)-1H-imidazole?
A: 1-(4-Methoxyphenyl)-1H-imidazole is composed of an imidazole ring linked to a methoxyphenyl group. [, ] Crystallographic studies have revealed that the angle between the mean planes of the imidazole and the arene rings can vary depending on the packing motifs within the crystal structure. These packing motifs are often influenced by weak C—H⋯N/O interactions. []
Q2: Has 1-(4-Methoxyphenyl)-1H-imidazole shown any promising biological activities?
A: Research has explored the potential of 1-(4-Methoxyphenyl)-1H-imidazole as a ligand in ruthenium-based organometallic complexes designed for anticancer applications. [] Specifically, a complex incorporating 1-(4-Methoxyphenyl)-1H-imidazole exhibited promising antiproliferative activity against several cancer cell lines, including MDA-MB-231 (breast adenocarcinoma), A2780 (ovarian carcinoma), and HT29 (colorectal adenocarcinoma). []
Q3: What insights do we have into the interaction of these ruthenium complexes with biological systems?
A: Studies have investigated the interaction between a ruthenium complex containing 1-(4-Methoxyphenyl)-1H-imidazole and human serum albumin (HSA). Fluorescence spectroscopy analysis demonstrated that the complex significantly quenches the intrinsic fluorescence of both HSA and fatty-acid-free HSA. [] This suggests a potential interaction mechanism and binding affinity of the complex with HSA, which plays a crucial role in drug distribution and efficacy.
Q4: Are there any studies investigating the corrosion inhibition properties of compounds related to 1-(4-Methoxyphenyl)-1H-imidazole?
A: Research has focused on the corrosion inhibition properties of 4-methyl-1(4-methoxyphenyl) imidazole, a closely related compound. Electrochemical measurements revealed that this compound effectively reduces copper corrosion in acidic and neutral chloride solutions. [] The inhibition mechanism appears to involve the compound acting as a mixed inhibitor, retarding both cathodic and anodic reactions. The study also observed that the pH of the solution increased with increasing inhibitor concentration, suggesting protonation of the inhibitor molecule. []
Q5: What spectroscopic techniques have been employed to characterize 1-(4-Methoxyphenyl)-1H-imidazole?
A: Researchers have employed both experimental and theoretical Fourier transform infrared (FT-IR) and Raman spectroscopy to characterize 1-(4-Methoxyphenyl)-1H-imidazole. [] This combined approach allows for a comprehensive understanding of the vibrational modes and structural features of the molecule.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol](/img/structure/B160690.png)
